Lipophilicity Reduction vs. Non-Oxygenated Spiro Analog
2-Oxaspiro[3.5]nonane-6,8-dione exhibits a computed XLogP3 of -0.6, whereas its non‑oxygenated congener spiro[3.5]nonane‑6,8‑dione (CAS 221342‑48‑9) has an XLogP3 of 1.1 [1]. This 1.7‑unit reduction in lipophilicity is consistent with the oxetane oxygen’s strong hydrogen‑bonding potential and increased polarity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.6 |
| Comparator Or Baseline | spiro[3.5]nonane-6,8-dione: 1.1 |
| Quantified Difference | Δ = 1.7 units lower |
| Conditions | Computed values from PubChem (XLogP3 algorithm) |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, making 2-oxaspiro[3.5]nonane-6,8-dione a more developable starting point for oral drug candidates.
- [1] PubChem Compound Summary for CID 91800976, 2-Oxaspiro[3.5]nonane-6,8-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91800976 (accessed Apr 16, 2026). View Source
